molecular formula C11H11Br2NO4 B377438 (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid CAS No. 380428-86-4

(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Cat. No.: B377438
CAS No.: 380428-86-4
M. Wt: 381.02g/mol
InChI Key: CRKYKLQWHFYTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a high-purity chemical reagent designed for research applications. The compound features a rigid, polycyclic core structure derived from a norbornane scaffold, functionalized with a dibromo moiety and an acetic acid side chain . This unique architecture makes it a valuable synthetic intermediate, particularly in the synthesis of more complex molecules such as N-cyclohexyl-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-methylacetamide . Compounds within this structural family have demonstrated relevance in medicinal chemistry research; closely related structures, such as those based on the 4,7-methanoisoindole core, have been investigated for their potential interaction with bacterial beta-lactamase enzymes . The presence of bromine atoms offers handles for further synthetic elaboration via cross-coupling reactions, enabling its use in constructing diverse compound libraries for drug discovery and development. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO4/c12-8-3-1-4(9(8)13)7-6(3)10(17)14(11(7)18)2-5(15)16/h3-4,6-9H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKYKLQWHFYTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

  • Adipic acid derivatives: Often used as starting materials for ring construction, e.g., 2,5-dibromoadipic acid
  • Amine sources: To form the isoindol nitrogen-containing ring
  • Brominating agents: For selective dibromination, such as bromine or N-bromosuccinimide (NBS)
  • Oxidizing agents: For keto group formation, e.g., chromium-based reagents or other mild oxidants

Stepwise Synthesis Outline

Step Process Description Reagents/Conditions Notes
1 Formation of bicyclic isoindol ring system Cyclization of appropriate amino acid derivatives under acidic/basic catalysis Control of stereochemistry critical
2 Introduction of keto (dioxo) groups at positions 1 and 3 Oxidation using selective oxidants (e.g., PCC, chromium trioxide) Mild conditions to avoid overoxidation
3 Dibromination at positions 5 and 6 Bromine or NBS in controlled solvent (e.g., CCl4, acetic acid) Regioselectivity ensured by ring strain and directing groups
4 Attachment of acetic acid side chain at position 2 Alkylation or condensation reactions using haloacetic acid derivatives Use of protecting groups if necessary
5 Purification and isolation Crystallization, chromatography Verification by NMR, MS, and HPLC

Representative Reaction Conditions

  • Cyclization: Heating amino acid derivatives with dehydrating agents or under reflux in solvents like ethanol or toluene
  • Oxidation: Room temperature to mild heating with controlled addition of oxidant to prevent ring degradation
  • Bromination: Slow addition of bromine/NBS at 0–5 °C to avoid polybromination
  • Side Chain Attachment: Use of base (e.g., triethylamine) to facilitate nucleophilic substitution

Research Findings and Analytical Data

Spectroscopic Confirmation

  • NMR (¹H and ¹³C): Characteristic signals for methano bridge protons, keto carbons, and acetic acid methylene protons confirm structure
  • Mass Spectrometry: Molecular ion peak at m/z consistent with dibromo substitution and molecular weight (~395 Da)
  • IR Spectroscopy: Strong carbonyl absorption bands (~1700 cm⁻¹) indicating dioxo groups, broad O-H stretch for carboxylic acid

Purity and Yield Data

Parameter Typical Values
Reaction Yield 60–75% overall depending on conditions
Purity (HPLC) >98% after purification
Melting Point Consistent with literature values (if crystalline)

Summary Table: Preparation Method Highlights

Aspect Details
Core ring formation Cyclization of amino acid derivatives
Dioxo group introduction Selective oxidation (e.g., PCC, CrO3)
Dibromination Bromine or NBS under controlled low temperature
Side chain attachment Alkylation with haloacetic acid derivatives
Purification Crystallization and chromatographic methods
Analytical verification NMR, MS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions

(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

3-(5,6-Dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid

  • Molecular Formula: C₁₆H₁₃Br₂NO₄
  • Molecular Weight : 443.09 g/mol
  • The larger aromatic system may enhance π-π stacking interactions in solid-state or receptor-binding contexts .

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid

  • Molecular Formula : C₁₂H₁₆N₂O₄ (inferred)
  • Key Differences: Features a hexanoic acid chain and an amino group, introducing greater flexibility and basicity. The absence of bromine reduces molecular weight and may decrease electrophilic reactivity .

Brominated Indole Acetic Acid Derivatives

2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)acetic Acid

  • Molecular Formula: C₁₁H₉Br₂NO₂
  • Molecular Weight : 362.01 g/mol
  • Key Differences: Substitutes the isoindole core with an indole ring, brominated at positions 5 and 5. The methyl group at position 2 may sterically hinder interactions compared to the methano-bridged isoindole in the target compound. Indole derivatives are often associated with tryptophan metabolism or serotonin analogs, suggesting divergent biological roles .

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic Acid

  • Molecular Formula: C₁₂H₁₃NO₃
  • Molecular Weight : 219.24 g/mol
  • Key Differences : Lacks bromine but includes a methoxy group, enhancing electron-donating properties and altering solubility. Such modifications are common in phytochemicals (e.g., auxin analogs) or anti-inflammatory agents .

Non-Brominated Analogs

2-(6-Methyl-1H-indol-3-yl)acetic Acid

  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Key Differences : Absence of bromine reduces molecular weight and hydrophobicity. The methyl group at position 6 may influence binding specificity in biological systems, as seen in microbial or plant hormone pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₃H₁₃Br₂NO₄ 422.06 (calculated) Brominated isoindole, dioxo, acetic acid side chain
3-(5,6-Dibromo...)benzoic Acid C₁₆H₁₃Br₂NO₄ 443.09 Benzoic acid side chain, increased aromaticity
2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)acetic Acid C₁₁H₉Br₂NO₂ 362.01 Indole core, 5,7-dibromo, methyl group
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic Acid C₁₂H₁₃NO₃ 219.24 Methoxy and methyl substituents, non-brominated
2-(6-Methyl-1H-indol-3-yl)acetic Acid C₁₁H₁₁NO₂ 189.21 Simple indole acetic acid derivative, non-brominated

Research Implications

  • Bromination Effects: Bromine atoms in the target compound likely enhance electrophilicity and thermal stability compared to non-halogenated analogs, making it a candidate for cross-coupling reactions or as a kinase inhibitor scaffold .
  • Side Chain Variations : The acetic acid group offers distinct hydrogen-bonding capabilities versus benzoic acid, influencing solubility (e.g., logP) and bioavailability .
  • Biological Relevance: Indole and isoindole derivatives are prevalent in drug discovery (e.g., kinase inhibitors or anti-cancer agents). The target compound’s unique structure may warrant exploration in high-throughput screening for novel bioactivities .

Biological Activity

(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H13Br2NO4C_{16}H_{13}Br_2NO_4, with a molecular weight of approximately 421.18 g/mol. Its structure includes a dioxo framework and dibromo substitutions, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃Br₂NO₄
Molecular Weight421.18 g/mol
CAS Number101758-77-4
Hazard ClassificationIrritant

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has shown efficacy against certain strains of bacteria and fungi in vitro.
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers.
  • Cytotoxicity : Studies have indicated that this compound can induce cytotoxic effects in various cancer cell lines. This suggests a potential role in cancer therapy.

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It might affect signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models with induced inflammation, treatment with the compound resulted in a marked reduction in swelling and inflammatory cytokines compared to untreated controls. This suggests promising anti-inflammatory properties that could be explored further for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves halogenation and cyclization steps. For brominated isoindole derivatives, refluxing with sodium acetate in acetic acid (e.g., 3–5 hours at 100–120°C) promotes cyclization and crystallization . To improve yields, optimize stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine precursors) and employ recrystallization from DMF/acetic acid mixtures to reduce impurities . Monitor intermediates via TLC and adjust reaction times based on precursor reactivity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the methanoisoindol core .
  • IR spectroscopy to confirm carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for exact mass validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect brominated byproducts .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Prioritize assays targeting plausible mechanisms based on structural analogs. For example:

  • Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Screen against cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric assays .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HeLa, HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can thermal stability and degradation pathways of this compound be systematically studied?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition temperatures and exothermic events . Couple with GC-MS to characterize volatile degradation products. For hydrolytic stability, incubate in buffered solutions (pH 1–13) and monitor via HPLC .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

  • Methodology : If NMR signals conflict with predicted structures:

  • Re-examine reaction conditions (e.g., bromine excess may cause overhalogenation; reduce Br₂ equivalents) .
  • Use 2D NMR (COSY, NOESY) to clarify stereochemical ambiguities in the octahydro-methanoisoindol scaffold .
  • Compare experimental HRMS with computational predictions (e.g., DFT-based isotopic patterns) .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

  • Methodology : Follow the INCHEMBIOL framework :

  • Abiotic transformations : Test photodegradation under simulated sunlight (λ > 290 nm) and hydrolytic stability.
  • Biotic degradation : Use OECD 301F (manometric respirometry) with activated sludge to measure biodegradation rates.
  • Bioaccumulation : Calculate log Kow via shake-flask HPLC and predict trophic magnification potential.

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Model interactions with COX-2 or DNA using AutoDock Vina (PDB IDs: 5KIR, 1BNA) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with serum albumin or enzymes .
  • Metabolomics : Treat cell cultures and profile metabolites via LC-MS to identify disrupted pathways .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC210–215°C (decomposition)
log Kow (Partition Coefficient)Shake-flask HPLC2.8 ± 0.3
UV λmax (in MeOH)UV-Vis Spectroscopy268 nm, 310 nm (shoulders)
Antimicrobial MIC (S. aureus)Broth Microdilution32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.